1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a pyrrolidin-2-one moiety attached to a phenyl ring that is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. Boronic acid esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
The synthesis of 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves a multi-step process. One common method includes the following steps :
Formation of the Boronic Acid Ester: The initial step involves the reaction of phenylboronic acid with pinacol to form the boronic acid ester.
Substitution Reaction: The boronic acid ester is then subjected to a substitution reaction with a suitable halogenated pyrrolidin-2-one derivative under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The boronic ester group can be oxidized to form the corresponding boronic acid or reduced to form the borane derivative.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include biaryl compounds, boronic acids, and various substituted derivatives.
Scientific Research Applications
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes. The boronic ester group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity . This interaction is crucial in its application as an enzyme inhibitor in biochemical and medicinal research.
Comparison with Similar Compounds
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one can be compared with other boronic acid esters such as:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the pyrrolidin-2-one moiety with the boronic ester group in this compound provides distinct reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-5-6-9-13(12)18-11-7-10-14(18)19/h5-6,8-9H,7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZXVJACXNXCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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